![molecular formula C15H21NO B297373 3-methyl-N-(2-methylcyclohexyl)benzamide](/img/structure/B297373.png)
3-methyl-N-(2-methylcyclohexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(2-methylcyclohexyl)benzamide is a chemical compound that belongs to the class of amides. It is commonly used in scientific research due to its unique properties. The compound is synthesized using a specific method and has a mechanism of action that affects the biochemical and physiological processes in the body.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(2-methylcyclohexyl)benzamide involves the binding of the compound to specific receptors or ion channels in the body. The binding of the compound to these targets leads to a change in the biochemical and physiological processes in the body. The compound has been shown to have agonistic or antagonistic effects on various GPCRs, ion channels, and transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(2-methylcyclohexyl)benzamide depend on the specific receptor or ion channel that the compound binds to. The compound has been shown to affect various signaling pathways in the body, including the cAMP pathway, the MAPK pathway, and the PI3K pathway. The compound has also been shown to affect the activity of ion channels and transporters, including the potassium channel, the sodium channel, and the dopamine transporter.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-N-(2-methylcyclohexyl)benzamide in lab experiments is its specificity for certain receptors and ion channels. This allows researchers to study the effects of the compound on specific signaling pathways and processes in the body. However, one limitation of using the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-N-(2-methylcyclohexyl)benzamide. One direction is to investigate the effects of the compound on other GPCRs, ion channels, and transporters. Another direction is to study the effects of the compound on different cell types and tissues in the body. Additionally, researchers can explore the potential therapeutic applications of the compound in various diseases and conditions.
Synthesemethoden
The synthesis of 3-methyl-N-(2-methylcyclohexyl)benzamide is achieved by reacting 3-methylbenzoic acid with 2-methylcyclohexylamine in the presence of a coupling agent. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The yield of the synthesis process is around 60-70%.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(2-methylcyclohexyl)benzamide is used in scientific research as a tool to study the effects of amides on biochemical and physiological processes. The compound is commonly used as a ligand for G protein-coupled receptors (GPCRs) that are involved in various signaling pathways in the body. The compound is also used to study the effects of amides on ion channels and transporters.
Eigenschaften
Molekularformel |
C15H21NO |
---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
3-methyl-N-(2-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C15H21NO/c1-11-6-5-8-13(10-11)15(17)16-14-9-4-3-7-12(14)2/h5-6,8,10,12,14H,3-4,7,9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
IWDUSYOWKCLIHJ-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=CC(=CC=C2)C |
Kanonische SMILES |
CC1CCCCC1NC(=O)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.